molecular formula C11H12ClIN2S B12065543 2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS No. 849060-65-7

2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B12065543
CAS No.: 849060-65-7
M. Wt: 366.65 g/mol
InChI Key: YDUMECCYOKKSMD-UHFFFAOYSA-N
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Description

2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolium core substituted with a 3-chloroanilino group and two methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3-chloroaniline with 3,4-dimethylthiazolium iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolium derivatives.

Scientific Research Applications

2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or analgesic agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloroanilino)nicotinic acid: Known for its anti-inflammatory and analgesic properties.

    2-(3-Chloroanilino)-N’-(2,4-dichlorobenzylidene)acetohydrazide: Used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

2-(3-Chloroanilino)-3,4-dimethyl-1,3-thiazol-3-ium iodide stands out due to its unique thiazolium core and the presence of both chloroanilino and dimethyl groups

Properties

CAS No.

849060-65-7

Molecular Formula

C11H12ClIN2S

Molecular Weight

366.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-3,4-dimethyl-1,3-thiazol-3-ium-2-amine;iodide

InChI

InChI=1S/C11H11ClN2S.HI/c1-8-7-15-11(14(8)2)13-10-5-3-4-9(12)6-10;/h3-7H,1-2H3;1H

InChI Key

YDUMECCYOKKSMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=[N+]1C)NC2=CC(=CC=C2)Cl.[I-]

Origin of Product

United States

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